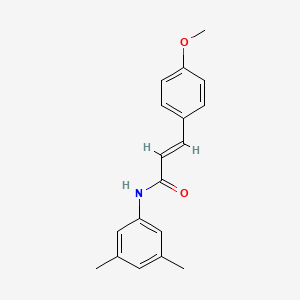

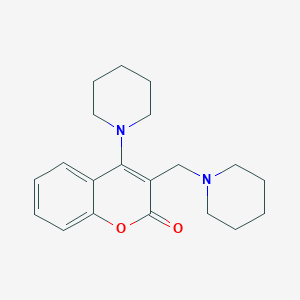

![molecular formula C19H19N3O B5567841 2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5567841.png)

2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole is a compound known for its potential in therapeutic applications due to its benzimidazole core, a structure found in many pharmacologically active compounds. The interest in benzimidazole derivatives stems from their diverse biological activities and their role in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by functionalization. For instance, compounds similar to 2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole, such as N-(4-piperidinyl)-1H-benzimidazol-2-amines, can be synthesized via cyclodesulfurization of (2-aminophenyl)thioureas followed by alkylation and deprotection processes (Janssens et al., 1985).

Scientific Research Applications

Antibacterial Properties

2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole, as part of the benzimidazole derivatives, shows promising antibacterial properties. A study by He et al. (2003) synthesized a series of 2-piperidin-4-yl-benzimidazoles, revealing their effectiveness against both Gram-positive and Gram-negative bacteria, especially enterococci, positioning them as potential antibacterial agents (He et al., 2003).

Antifungal Applications

Benzimidazole derivatives have been evaluated for their antifungal activities. Khabnadideh et al. (2012) explored the synthesis of benzimidazole derivatives and their efficacy against species like Candida and Aspergillus, with certain derivatives showing significant antifungal activities (Khabnadideh et al., 2012).

Antinociceptive Properties

Research into the antinociceptive (pain-relieving) activities of benzimidazole-piperidine derivatives has been conducted. Özkay et al. (2017) synthesized a series of these derivatives and found that they exhibited central and peripheral antinociceptive activities, indicating their potential as pain relief agents (Özkay et al., 2017).

Corrosion Inhibition

In the field of materials science, benzimidazole derivatives have been studied as corrosion inhibitors. Yadav et al. (2016) demonstrated that certain benzimidazole derivatives effectively inhibit corrosion of steel in acidic environments, highlighting their utility in industrial applications (Yadav et al., 2016).

Anticancer Potential

Benzimidazole derivatives also exhibit potential in cancer treatment. Yurttaş et al. (2020) synthesized novel benzimidazole derivatives and tested them against lung cancer cell lines, observing significant cytotoxic and apoptotic properties, suggesting their potential as chemotherapeutic agents (Yurttaş et al., 2020).

Antihistaminic Activity

The antihistaminic properties of benzimidazole-piperidine derivatives have been explored. Janssens et al. (1985) synthesized and evaluated N-heterocyclic 4-piperidinamines, finding potent antihistamine properties, useful in treating allergic reactions (Janssens et al., 1985).

Future Directions

The future directions for “2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole” could involve further exploration of its potential pharmacological applications, particularly in the field of anticancer research . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

[2-(1H-benzimidazol-2-yl)phenyl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c23-19(22-12-6-1-7-13-22)15-9-3-2-8-14(15)18-20-16-10-4-5-11-17(16)21-18/h2-5,8-11H,1,6-7,12-13H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQBTCFUGSFJEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1H-Benzoimidazol-2-yl)-phenyl]-piperidin-1-yl-methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

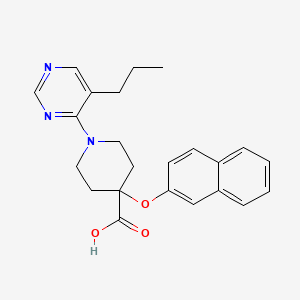

![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)

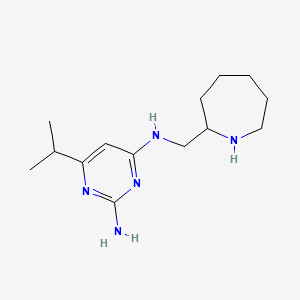

![2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)

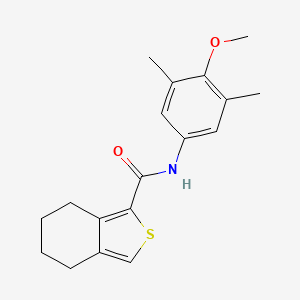

![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)

![4-[(4-bromo-2,6-dimethylphenoxy)acetyl]morpholine](/img/structure/B5567800.png)

![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)

![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B5567835.png)

![2-amino-4-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5567842.png)